2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid 2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15856013
InChI: InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18)
SMILES:
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid

CAS No.:

Cat. No.: VC15856013

Molecular Formula: C14H16N2O2S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid -

Specification

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
IUPAC Name 2-[2-amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid
Standard InChI InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18)
Standard InChI Key QFQRNHDBXKBKPU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C

Introduction

Overview of Key Characteristics

2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a mesityl (2,4,6-trimethylphenyl) group at position 4, and an acetic acid moiety at position 5. While direct experimental data for this specific compound remains limited in published literature, its structural analogs and related thiazole derivatives provide critical insights into its probable physicochemical properties, synthesis pathways, and biological relevance .

Structural and Molecular Features

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 2-Amino substituent: A primary amine (–NH2) at position 2, enabling hydrogen bonding and nucleophilic reactivity.

  • 4-Mesityl group: A bulky 2,4,6-trimethylphenyl substituent at position 4, which may enhance lipophilicity and steric hindrance.

  • 5-Acetic acid moiety: A carboxylic acid (–CH2COOH) at position 5, contributing to solubility in polar solvents and potential for salt formation .

PropertyValue/Description
Molecular FormulaC14H17N2O2S
Molecular Weight293.37 g/mol
IUPAC Name2-(2-Amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl)acetic acid
CAS RegistryNot formally assigned

Note: Molecular formula and weight are calculated based on structural analogs .

Synthesis Pathways and Challenges

Hypothetical Synthetic Routes

  • Thiazole Ring Formation:

    • A Hantzsch thiazole synthesis approach may involve condensation of a mesityl-substituted α-bromoketone with thiourea, followed by cyclization to form the thiazole core .

    • Alternative methods using Lawesson’s reagent or phosphorus pentasulfide could facilitate sulfur incorporation.

  • Functionalization at Position 5:

    • Introduction of the acetic acid group may proceed via nucleophilic substitution or Friedel-Crafts alkylation, though steric effects from the mesityl group could hinder reactivity .

  • Amino Group Installation:

    • Direct amination at position 2 using ammonia or protected amine precursors under catalytic conditions .

Analytical Characterization

  • Spectroscopy: FT-IR would confirm carboxylic acid (≈1700 cm⁻¹) and amine (≈3300 cm⁻¹) functionalities.

  • Mass Spectrometry: High-resolution MS (HRMS) would validate the molecular ion peak at m/z 293.37.

  • X-ray Diffraction: Crystallography data for analogous compounds (e.g., Vulcanchem’s 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid) suggest a monoclinic crystal system with hydrogen-bonded networks.

Physicochemical Properties (Extrapolated)

Physical State and Solubility

  • State: Likely a crystalline solid at room temperature, analogous to 2-Amino-4-thiazoleacetic acid (melting point: 130°C) .

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group; limited solubility in water (≈1–5 mg/mL).

Stability and Reactivity

  • Thermal Stability: Decomposition expected above 200°C, based on thiazole derivatives .

  • pH Sensitivity: The carboxylic acid moiety (pKa ≈ 4.5) and amine group (pKa ≈ 9.5) confer zwitterionic behavior in aqueous solutions .

Industrial and Research Utility

Material Science Applications

  • Coordination Chemistry: The carboxylic acid and amine groups may act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic applications.

  • Polymer Modification: Incorporation into copolymers to enhance thermal stability or introduce functional sites .

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